CCR5 Antagonism: A Specific Pharmacological Anchor Point vs. In-Class PDE4 Inhibitors
Preliminary pharmacological screening has identified 4-(3-hydroxyphenyl)pyrrolidin-2-one as a functional CCR5 antagonist [1]. This represents a significant point of differentiation from the most prominent 4-substituted phenylpyrrolidinone, Rolipram, which is a selective PDE4 inhibitor with no meaningful CCR5 activity at comparable concentrations [2]. While a precise IC50 for this compound at CCR5 is not publicly disclosed, its classification as a CCR5 antagonist directs its utility towards HIV entry inhibition research, a field where Rolipram and other PDE4-targeting 4-phenylpyrrolidinones are irrelevant. The procurement value is thus strictly application-dependent: for projects requiring modulation of chemokine receptor activity, this compound offers a starting scaffold validated by patent filings, unlike generic PDE4 inhibitors [3].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | CCR5 antagonist (specific activity data not publicly available) |
| Comparator Or Baseline | Rolipram (4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one): PDE4 inhibitor (IC50 ~ 1 µM for PDE4A) |
| Quantified Difference | Target switch: CCR5 (immune/inflammatory) vs. PDE4 (cAMP hydrolysis); the compounds are not functionally interchangeable. |
| Conditions | Patent disclosures and preliminary screening [1]; PDE4 inhibition data for Rolipram from literature [2]. |
Why This Matters
This target switch dictates that a scientist studying HIV entry cannot purchase Rolipram as a substitute; the correct choice of starting material is dictated by the intended biological pathway.
- [1] Zhang, H. (2012). Semantic Scholar Author Profile: Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] Schneider, H. H., et al. (1986). Stereospecific binding of the antidepressant rolipram to brain protein. European Journal of Pharmacology, 127(1-2), 105-115. View Source
- [3] Justia Patents. (2001). Pyrrolidine compounds as CCR5 modulators. US Patent 6323206. View Source
